methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C14H14Cl2O3 It is a derivative of cyclopentane, featuring a 3,5-dichlorobenzoyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate typically involves the reaction of 3,5-dichlorobenzoyl chloride with cyclopentanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like pyridine or triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of microbial cell membranes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
3,5-Dichlorobenzoyl chloride: A precursor in the synthesis of various dichlorobenzoyl derivatives.
Cyclopentanone: A key starting material in the synthesis of cyclopentane derivatives.
Methyl cyclopentane carboxylate: A related ester compound with similar structural features.
Uniqueness: Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate is unique due to the presence of both the 3,5-dichlorobenzoyl group and the cyclopentane ring, which confer specific chemical and biological properties.
Properties
CAS No. |
2763780-49-8 |
---|---|
Molecular Formula |
C14H14Cl2O3 |
Molecular Weight |
301.2 |
Purity |
95 |
Origin of Product |
United States |
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